molecular formula C7H4ClFO2 B2502932 4-Chloro-3-fluoro-2-hydroxybenzaldehyde CAS No. 1427431-22-8

4-Chloro-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B2502932
CAS RN: 1427431-22-8
M. Wt: 174.56
InChI Key: ZFUQUXFPLCOSKH-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluoro-2-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 1427431-22-8 . It has a molecular weight of 174.56 . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” were not found, similar compounds such as “3-fluoro-2-hydroxybenzaldehyde” have been used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” is 1S/C7H4ClFO2/c8-5-2-1-4 (3-10)7 (11)6 (5)9/h1-3,11H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” were not found, similar compounds such as “3-fluoro-2-hydroxybenzaldehyde” have been used in the synthesis of fluorinated bicyclic heterocycles .


Physical And Chemical Properties Analysis

“4-Chloro-3-fluoro-2-hydroxybenzaldehyde” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

The safety information for “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” were not found, similar compounds such as “3-fluoro-2-hydroxybenzaldehyde” have been used to synthesize fluorinated bicyclic heterocycles . This suggests potential applications in the synthesis of complex organic compounds.

properties

IUPAC Name

4-chloro-3-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQUXFPLCOSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-2-hydroxybenzaldehyde

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